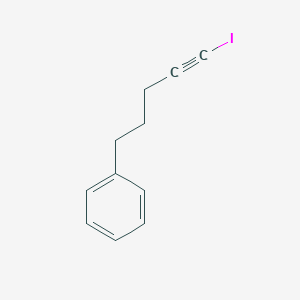![molecular formula C8H18OSSi B14283988 {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 130535-66-9](/img/structure/B14283988.png)
{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane is a chemical compound with the molecular formula C8H18OSSi. It is characterized by the presence of an ethylsulfanyl group, a prop-1-en-1-yl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silanes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction may yield simpler silanes or alkanes.
Scientific Research Applications
{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane has several scientific research applications, including:
Biology: It may be used in the synthesis of biologically active compounds or as a protecting group for sensitive functional groups in biomolecules.
Medicine: The compound may be explored for its potential therapeutic properties or as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane include:
- {[1-(Phenylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- {[1-(Methylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- {[1-(Butylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties
Properties
CAS No. |
130535-66-9 |
|---|---|
Molecular Formula |
C8H18OSSi |
Molecular Weight |
190.38 g/mol |
IUPAC Name |
1-ethylsulfanylprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C8H18OSSi/c1-6-8(10-7-2)9-11(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
XEINAKXGOSGFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


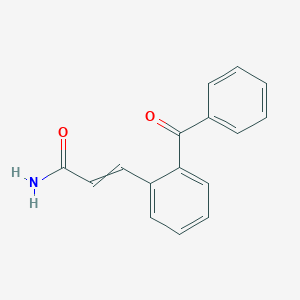
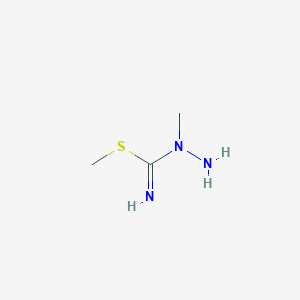

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
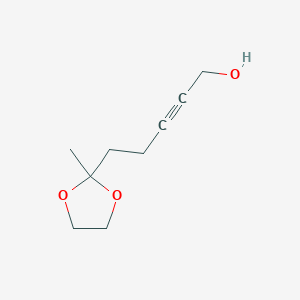
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
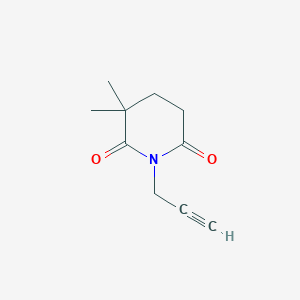
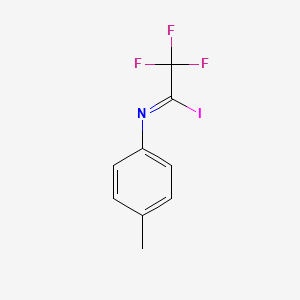
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
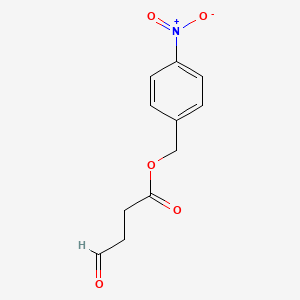
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
